

Technical Support Center: Clozapine N-oxide (CNO) Dihydrochloride

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Compound of Interest

Compound Name: Clozapine N-oxide dihydrochloride

Cat. No.: B2363190

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Welcome to the technical support center for Clozapine N-oxide (CNO) dihydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the off-target effects of CNO in chemogenetic (DREADD) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Clozapine N-oxide (CNO) and why was it chosen for DREADD technology?

Clozapine N-oxide (CNO) is a metabolite of the atypical antipsychotic drug clozapine.^[1] It was initially selected as the primary actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADD) systems because it was believed to be pharmacologically inert, meaning it would have no biological activity in the absence of the engineered DREADD receptor.^{[1][2]} This presumed inertness was critical for ensuring that any observed experimental effects could be attributed solely to the activation of the DREADD receptor.

Q2: Is CNO truly pharmacologically inert?

No, accumulating evidence demonstrates that CNO is not pharmacologically inert.^{[3][4]} Its effects can arise from two primary sources:

- In vivo back-conversion: CNO can be reverse-metabolized back into its parent compound, clozapine (CLZ).^{[2][3][5]} Clozapine is a potent, psychoactive drug that interacts with a wide

range of endogenous receptors, including dopaminergic, serotonergic, adrenergic, and histamine receptors.[6]

- Direct CNO effects: Some studies suggest that CNO itself, particularly at higher doses, may have direct biological effects independent of its conversion to clozapine.[6][7][8]

These factors can lead to off-target effects that may confound the interpretation of DREADD-based experiments.[9]

Q3: What is the evidence for CNO's back-conversion to clozapine?

Numerous pharmacokinetic studies in mice, rats, and nonhuman primates have confirmed that systemically administered CNO is converted to clozapine and its other active metabolite, N-desmethylozapine (N-Des).[2][4][10][11] Following CNO injection, biologically relevant levels of clozapine have been detected in both plasma and cerebrospinal fluid (CSF).[2][10] Some findings suggest that clozapine readily crosses the blood-brain barrier and is the primary agent responsible for activating DREADD receptors in the brain, as well as producing off-target effects.[5][12]

Q4: What are the known off-target behavioral and physiological effects of CNO?

In animals that do not express DREADD receptors, CNO administration has been shown to produce a range of dose-dependent behavioral and physiological effects. These are largely attributed to the actions of its metabolite, clozapine. Key observed effects are summarized in the table below.

Table 1: Summary of Observed Off-Target Effects of CNO in DREADD-free Animals

Effect Observed	Species	CNO Dose	Potential Mechanism	Citation
Attenuation of d-amphetamine-induced hyperlocomotion	Rat	5 mg/kg	Clozapine's known antipsychotic-like effects, potentially via dopamine receptor antagonism.	[2]
Reduction in acoustic startle reflex	Rat	1 mg/kg	Anxiolytic or sedative effects of clozapine.	[2]
Attenuation of d-amphetamine-induced dopamine increase	Rat	5 mg/kg	Clozapine's modulation of dopamine systems.	[2]
Modulation of itch/pain perception	Rat	2 and 4 mg/kg	Interaction with somatosensory pathways.	[7]
Increased anxiety-like behavior	Rat	2 and 4 mg/kg	Modulation of glutamatergic signaling in limbic regions.	[7]
Deficit in hypercapnic chemosensory reflex	Mouse	10 mg/kg	Effects on respiratory control circuits, unmasked by habituation.	[6]

| Altered sleep-wake patterns | Mouse | Medium to high doses | Off-target binding of CNO or clozapine to endogenous receptors modulating sleep. [[8] |

Q5: How can I minimize and control for CNO's off-target effects?

Proper experimental design is crucial to differentiate DREADD-specific effects from CNO's off-target actions. The consensus in the field is that rigorous controls are mandatory.[\[1\]](#)[\[13\]](#)

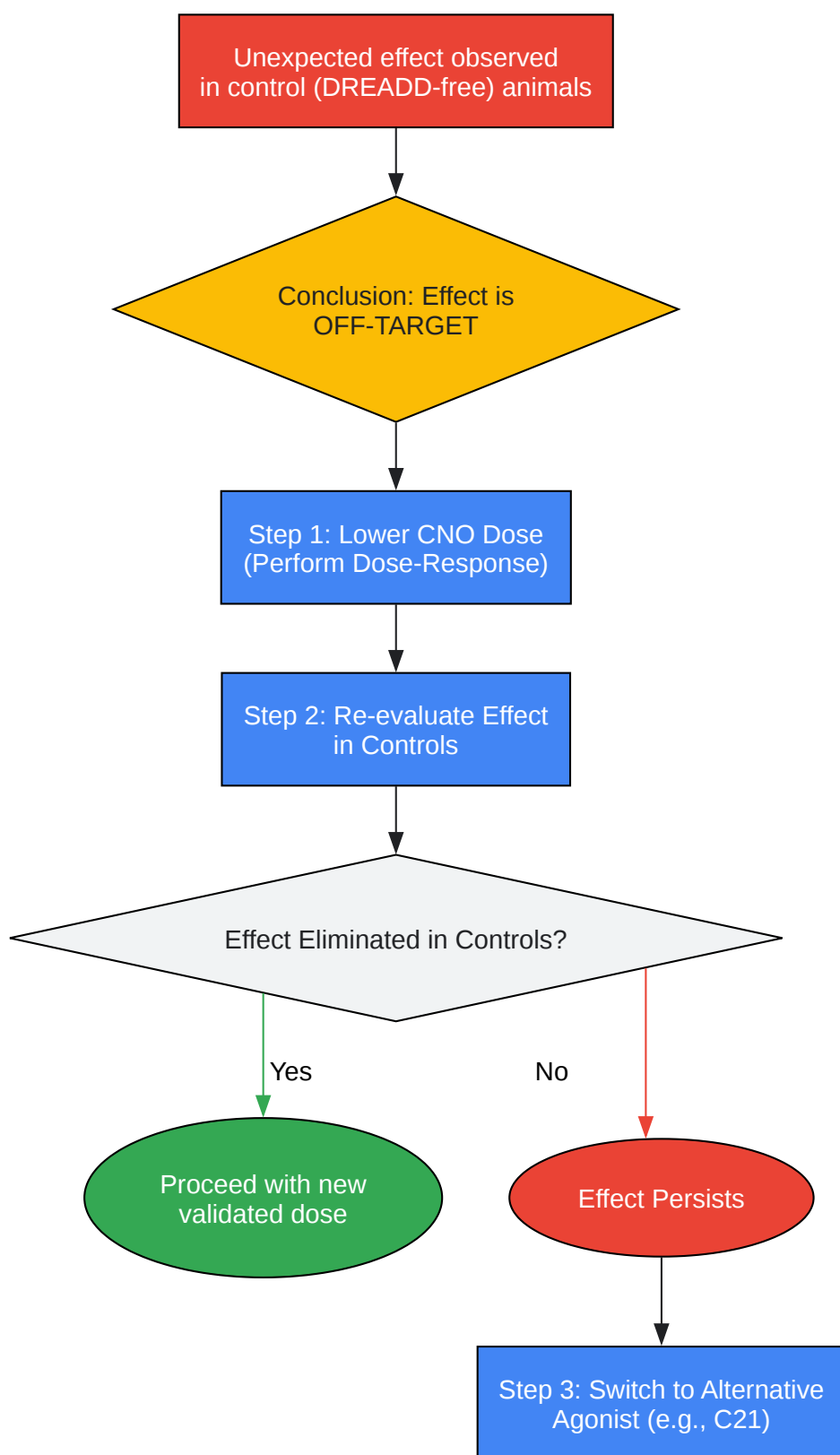
- Use the lowest effective dose: Titrate CNO to find the minimum dose required to elicit a DREADD-mediated effect, as lower doses (≤ 3 mg/kg) are reported to result in subthreshold clozapine concentrations less likely to engage endogenous receptors.[\[14\]](#)[\[15\]](#)
- Include the essential control group: The most critical control is a cohort of animals that do not express the DREADD receptor (e.g., injected with a control virus expressing only a reporter like mCherry) but receive the same CNO dose as the experimental DREADD-expressing group.[\[1\]](#)[\[2\]](#)[\[16\]](#)
- Perform pharmacokinetic analysis: If resources permit, measure plasma/brain concentrations of CNO and clozapine to understand the exposure levels in your specific experimental model.[\[17\]](#)
- Consider alternative actuators: Newer DREADD agonists like Compound 21 (C21) or deschloroclozapine (DCZ) have been developed to have improved specificity and avoid the issue of back-conversion to clozapine.[\[12\]](#)[\[18\]](#)[\[19\]](#)

Troubleshooting Guide

Problem: I observe a behavioral or physiological effect in my control animals (non-DREADD expressing) after CNO administration.

- Likely Cause: This strongly suggests an off-target effect of CNO, likely mediated by its conversion to clozapine. The observed effect is not due to DREADD activation.
- Solution Steps:
 - Acknowledge the Off-Target Effect: Your primary conclusion must account for this. The effect cannot be solely attributed to the manipulation of your target cell population.

- Lower the CNO Dose: Perform a dose-response curve in both DREADD-expressing and control animals. The goal is to find a dose that activates DREADDs without producing the effect in control animals.
- Switch to an Alternative Agonist: If lowering the dose is not feasible, consider using an alternative DREADD agonist such as Compound 21, which is not reported to have active metabolites.[\[19\]](#)
- Diagram your Workflow: Use a logical workflow to diagnose the issue.



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Caption: Troubleshooting workflow for CNO off-target effects.

Problem: My results are highly variable between subjects, even at the same CNO dose.

- Likely Cause: There can be significant between-subject variability in the pharmacokinetics of CNO, including its rate of conversion to clozapine.[\[17\]](#)
- Solution Steps:
 - Increase Sample Size: A larger number of animals may be required to achieve statistical power.
 - Verify Administration Technique: Ensure consistent CNO administration (e.g., intraperitoneal injection volume and location).
 - Consider Animal-Specific Factors: Age, sex, and strain can influence drug metabolism. Ensure these are consistent across your experimental groups.
 - Measure Metabolite Levels: If variability is a persistent and critical issue, conducting pharmacokinetic studies on a subset of your animals is recommended to determine if CNO/clozapine levels correlate with the observed behavioral variance.[\[17\]](#)

Quantitative Data Summary

The following table summarizes pharmacokinetic data from studies in various species, highlighting the conversion of CNO to clozapine.

Table 2: Pharmacokinetic Data on CNO and its Conversion to Clozapine

Species	CNO Dose & Route	Time Post-Admin	Analyte	Plasma Conc.	CSF Conc.	Brain Tissue Conc.	Citation
Mouse	3.5 mg/kg, i.p.	15 min	CNO	~400 nM	11.2 nM	~1500 nM	[20]
Mouse	3.5 mg/kg, i.p.	15 min	Clozapine	~40 nM	< LOD	~150 nM	[20]
Rat	10 mg/kg, i.p.	30 min	CNO	~2800 ng/mL	-	-	[5]
Rat	10 mg/kg, i.p.	30 min	Clozapine	~17 ng/mL	-	-	[5]
Rhesus Macaque	10 mg/kg, s.c.	45 min (Tmax)	CNO	2528 ng/mL (7 µM)	-	-	[11]
Rhesus Macaque	10 mg/kg, s.c.	45 min (Tmax)	Clozapine	Detected	Detected	-	[10][11]

LOD: Limit of Detection. Concentrations are approximate and vary between studies.

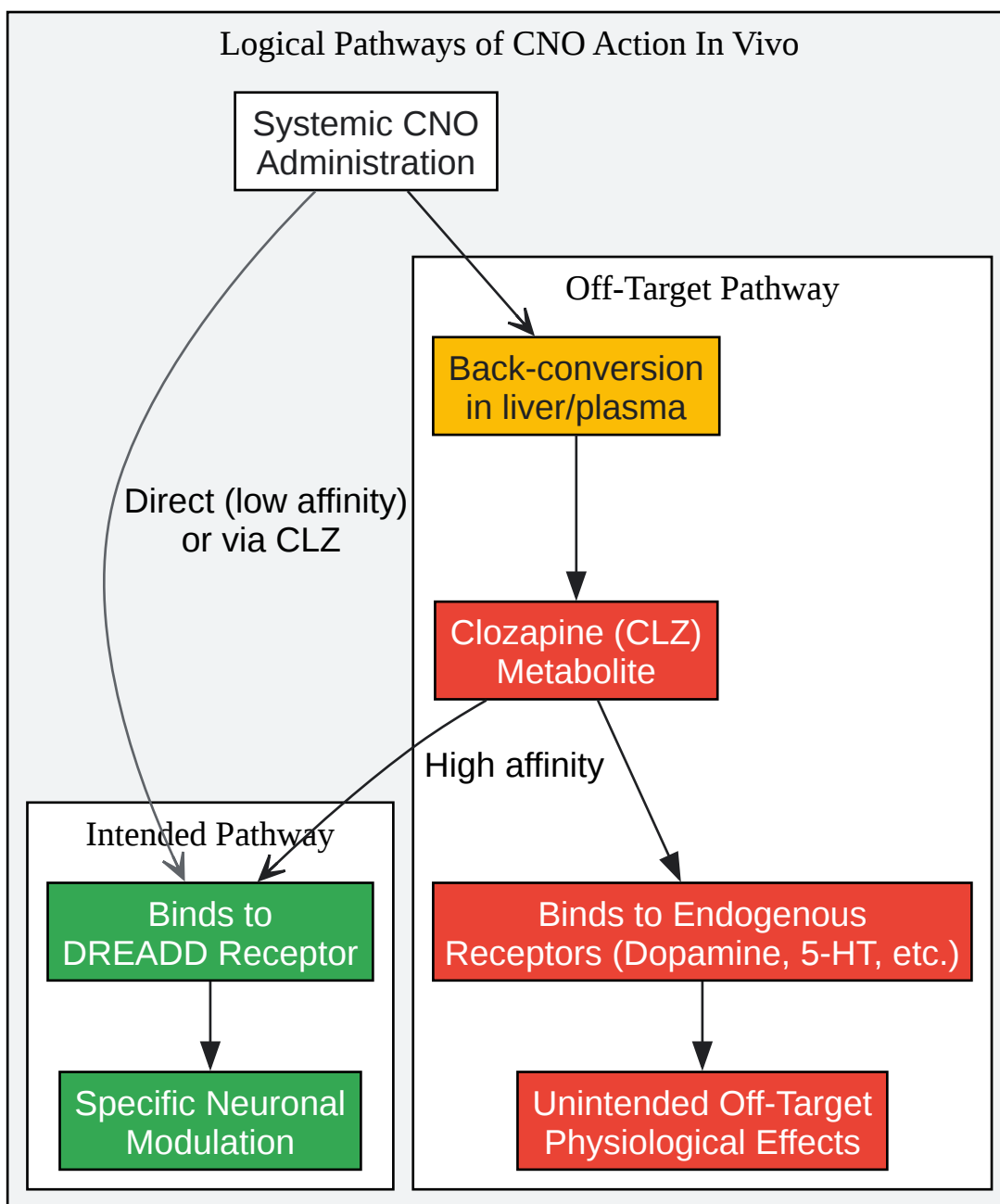
Key Experimental Protocols & Pathways

Protocol: Designing a Rigorously Controlled DREADD Experiment

This protocol outlines the necessary groups to distinguish DREADD-mediated effects from CNO off-target effects.

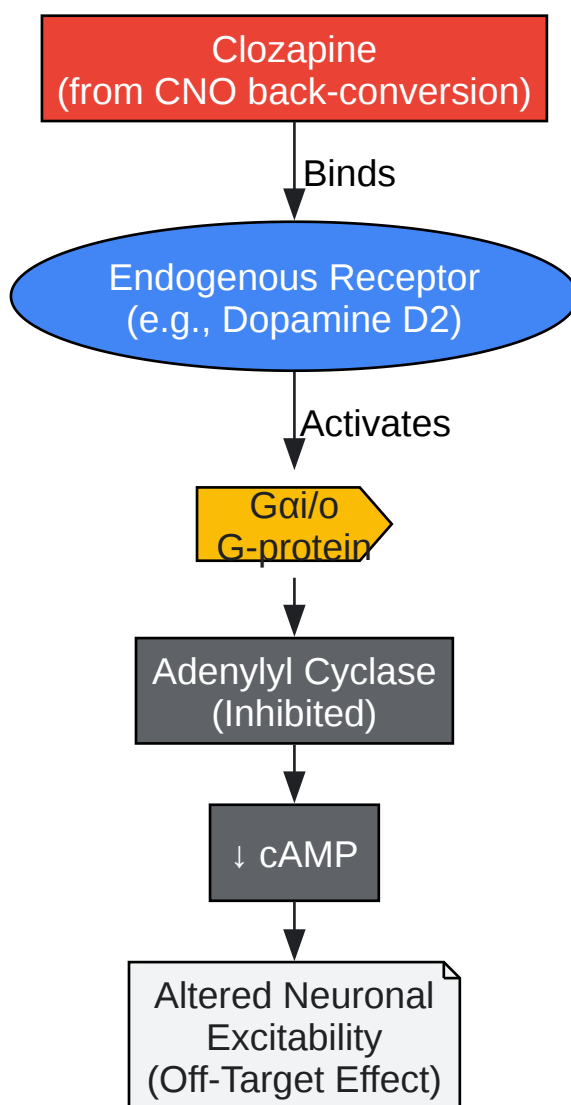
- Virus Preparation:

- Experimental Virus: AAV encoding the DREADD receptor (e.g., hM4Di) and a fluorescent reporter (e.g., mCherry).
- Control Virus: AAV encoding only the fluorescent reporter (e.g., mCherry) with no DREADD receptor.
- Animal Groups: Prepare four essential groups.
 - Group 1 (Experimental): DREADD-expressing animals + CNO.
 - Group 2 (DREADD Control): DREADD-expressing animals + Vehicle (e.g., saline, DMSO).
 - Group 3 (CNO Off-Target Control): Control virus animals + CNO.
 - Group 4 (Baseline Control): Control virus animals + Vehicle.
- Drug Administration:
 - Prepare CNO dihydrochloride in sterile 0.9% saline. A fresh solution should be made for each experiment.[\[14\]](#)
 - Administer the chosen dose of CNO or vehicle via the intended route (e.g., intraperitoneal injection). Ensure the time between injection and behavioral testing is consistent for all animals.[\[14\]](#)
- Data Analysis and Interpretation:
 - Compare Group 1 vs. Group 2: This comparison reveals the effect of CNO in DREADD-expressing animals.
 - Examine Group 3: Any effect observed in this group is an off-target effect of CNO.
 - True DREADD Effect: A true DREADD-mediated effect is only confirmed if there is a significant difference between Group 1 and Group 3. The effect seen in Group 1 must not be present in Group 3.



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Caption: Intended vs. off-target pathways of CNO action.



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Caption: Simplified off-target signaling via a Gi-coupled receptor.

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